Cas no 2751603-46-8 ((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride 化学的及び物理的性質
名前と識別子
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- 2751603-46-8
- EN300-37323843
- (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride
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- インチ: 1S/C9H20N2O.2ClH/c1-9(2,10)7-11-5-3-4-8(12)6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1
- InChIKey: ZWHWLLRBZVSLRF-YCBDHFTFSA-N
- ほほえんだ: Cl.Cl.O[C@@H]1CCCN(CC(C)(C)N)C1
計算された属性
- せいみつぶんしりょう: 244.1109187g/mol
- どういたいしつりょう: 244.1109187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 148
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.5Ų
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37323843-1.0g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |
2751603-46-8 | 95% | 1g |
$842.0 | 2023-06-02 | |
Enamine | EN300-37323843-10.0g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |
2751603-46-8 | 95% | 10g |
$3622.0 | 2023-06-02 | |
Enamine | EN300-37323843-0.5g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |
2751603-46-8 | 95% | 0.5g |
$656.0 | 2023-06-02 | |
Aaron | AR028YZC-100mg |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |
2751603-46-8 | 95% | 100mg |
$428.00 | 2023-12-15 | |
Aaron | AR028YZC-5g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |
2751603-46-8 | 95% | 5g |
$3385.00 | 2023-12-15 | |
Aaron | AR028YZC-2.5g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |
2751603-46-8 | 95% | 2.5g |
$2294.00 | 2023-12-15 | |
Enamine | EN300-37323843-2.5g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |
2751603-46-8 | 95% | 2.5g |
$1650.0 | 2023-06-02 | |
Enamine | EN300-37323843-5.0g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |
2751603-46-8 | 95% | 5g |
$2443.0 | 2023-06-02 | |
Enamine | EN300-37323843-0.25g |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride |
2751603-46-8 | 95% | 0.25g |
$418.0 | 2023-06-02 | |
Aaron | AR028YZC-500mg |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-oldihydrochloride |
2751603-46-8 | 95% | 500mg |
$927.00 | 2023-12-15 |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochlorideに関する追加情報
(3R)-1-(2-Amino-2-Methylpropyl)Piperidin-3-ol Dihydrochloride: A Comprehensive Overview
(3R)-1-(2-Amino-2-Methylpropyl)Piperidin-3-ol Dihydrochloride, commonly referred to by its CAS number 2751603-46-8, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique chemical structure and potential therapeutic applications. In this article, we will delve into the properties, synthesis, biological activities, and recent advancements related to this compound.
The molecular structure of (3R)-1-(2-Amino-2-Methylpropyl)Piperidin-3-ol Dihydrochloride consists of a piperidine ring with a substituted amino group and a hydroxyl group at the 3-position. The stereochemistry at the 3-position is crucial, as it determines the compound's biological activity and selectivity. The dihydrochloride salt form suggests that the compound exists in its protonated form, which is often preferred for pharmacological studies due to improved solubility and bioavailability.
Recent studies have highlighted the potential of this compound as a neuroprotective agent. Research published in 2023 demonstrated that (3R)-1-(2-Amino-2-Methylpropyl)Piperidin-3-ol Dihydrochloride exhibits significant antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to scavenge free radicals and reduce oxidative stress makes it a promising candidate for further investigation in this domain.
In addition to its neuroprotective effects, this compound has also shown anti-inflammatory properties. A study conducted in 2023 revealed that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. These findings suggest that (3R)-1-(2-Amino-2-Methylpropyl)Piperidin-3-ol Dihydrochloride could be utilized in the development of anti-inflammatory therapies for conditions like arthritis and inflammatory bowel disease.
The synthesis of this compound involves a multi-step process that includes the formation of the piperidine ring, substitution at the 1-position with an amino group, and stereochemical resolution at the 3-position. The use of chiral resolving agents or enzymatic methods has been reported to achieve high enantiomeric excess during the synthesis process. This ensures that the final product retains its desired stereochemical properties.
One of the most recent advancements in the study of (3R)-1-(2-Amino-2-Methylpropyl)Piperidin-3-ol Dihydrochloride involves its application in drug delivery systems. Researchers have explored its potential as a carrier molecule for delivering therapeutic agents across biological barriers, such as the blood-brain barrier. Its ability to enhance drug permeability without compromising safety profiles has made it an attractive option for targeted drug delivery.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with various biological targets. Molecular docking simulations have revealed that it can bind effectively to GABA receptors, suggesting its potential role in treating anxiety disorders and other central nervous system-related conditions.
In conclusion, (3R)-1-(2-Amino-2-Methylpropyl)Piperidin-3-ol Dihydrochloride (CAS No.: 2751603468) is a versatile compound with diverse applications in pharmacology and medicinal chemistry. Its unique chemical structure, coupled with recent advancements in understanding its biological activities, positions it as a valuable tool in drug discovery and development.
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